1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride
Overview
Description
1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride is a chemical compound with the molecular formula C15H24Cl2N2. It is a derivative of indoline, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
Preparation Methods
The synthesis of 1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with indoline and 3-piperidinol.
Reaction Conditions: The reaction between indoline and 3-piperidinol is carried out under acidic conditions, often using hydrochloric acid (HCl) as a catalyst.
Formation of the Compound: The reaction proceeds through the formation of an intermediate, which is then converted to the final product, this compound, by the addition of hydrochloric acid.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes .
Comparison with Similar Compounds
1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride can be compared with other indoline derivatives, such as:
1-[2-(3-Piperidinyl)ethyl]indole: Similar structure but lacks the dihydrochloride component, leading to different solubility and reactivity properties.
1-[2-(3-Piperidinyl)ethyl]benzene: Lacks the indoline ring, resulting in different biological activities and chemical reactivity.
1-[2-(3-Piperidinyl)ethyl]pyrrole: Contains a pyrrole ring instead of an indoline ring, leading to different pharmacological properties.
Properties
IUPAC Name |
1-(2-piperidin-3-ylethyl)-2,3-dihydroindole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-2-6-15-14(5-1)8-11-17(15)10-7-13-4-3-9-16-12-13;;/h1-2,5-6,13,16H,3-4,7-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWCPTNCOMCADV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCN2CCC3=CC=CC=C32.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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